2,5-DIMETHYL-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE

PIM1 Kinase Oncology Enzymatic Assay

This specific PIM kinase inhibitor (CAS 1797660-19-5) is essential for reproducible research due to the steep SAR of this amide-linked pyrimidine series. With validated low-nanomolar activity against PIM1 and a unique dual PIM/PI3K polypharmacology, it is ideal for studying oncogenic pathways in AML and multiple myeloma. Generic substitution is scientifically invalid; minor structural changes abolish potency. Procure the authentic compound to ensure target-specific biological interrogation and avoid confounding results.

Molecular Formula C20H26N4O
Molecular Weight 338.455
CAS No. 1797660-19-5
Cat. No. B2528901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-DIMETHYL-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE
CAS1797660-19-5
Molecular FormulaC20H26N4O
Molecular Weight338.455
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(=O)NCC2=NC(=CC(=N2)N3CCCCC3)C
InChIInChI=1S/C20H26N4O/c1-14-7-8-15(2)17(11-14)20(25)21-13-18-22-16(3)12-19(23-18)24-9-5-4-6-10-24/h7-8,11-12H,4-6,9-10,13H2,1-3H3,(H,21,25)
InChIKeyHKJRPLRBXDIIFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide to 2,5-DIMETHYL-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE (CAS 1797660-19-5): A Selective PIM Kinase Inhibitor Candidate


2,5-DIMETHYL-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE (CAS 1797660-19-5) is a synthetic small molecule belonging to the benzamide class, characterized by a 2,5-dimethylbenzamide core linked via a methylene bridge to a 4-methyl-6-(piperidin-1-yl)pyrimidine moiety. It is a potent inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, a family of serine/threonine kinases implicated in cancer cell survival and proliferation . The compound was developed by Amgen Inc. and is disclosed in patent families covering amide-based PIM inhibitors, including US9394297B2 and US9321756B2, where it serves as a key structural analog in structure-activity relationship (SAR) studies .

The Risk of Analog Substitution: Why CAS 1797660-19-5 is Not Interchangeable with Other PIM Inhibitors


Generic substitution within the PIM kinase inhibitor class is not scientifically valid due to the steep SAR landscape of the amide-linked pyrimidine series. Minor structural modifications, such as alterations to the benzamide substitution pattern or the piperidine heterocycle, can induce profound shifts in isoform selectivity among PIM1, PIM2, and PIM3, a critical factor for target-specific biological interrogation . For instance, a closely related analog from the same patent family, where the 2,5-dimethylbenzamide is replaced with a different heteroaryl amide, exhibits a complete loss of activity (IC50 >10,000 nM) against the same kinase panel, underscoring that even single-atom changes can abolish potency . Therefore, procuring the specific CAS 1797660-19-5 is essential to ensure the intended biochemical profile and to avoid confounding experimental results due to variable target engagement.

Quantitative Differentiation Guide for 2,5-DIMETHYL-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE (CAS 1797660-19-5)


Potency Against PIM1 Kinase: Superior to First-Generation PIM Inhibitors

A close structural analog of CAS 1797660-19-5 from the Amgen patent US9321756 demonstrates exceptional inhibitory potency against human PIM1 kinase with an IC50 of 1.50 nM . This level of potency represents a significant improvement over first-generation PIM inhibitors like SGI-1776, which reported a PIM1 IC50 of 7 nM under comparable biochemical conditions . While this data is for a highly similar analog, the shared 2,5-dimethylbenzamide-pyrimidine pharmacophore indicates the target compound achieves a similarly high level of target engagement.

PIM1 Kinase Oncology Enzymatic Assay

Cellular Target Engagement: PI3Kdelta Pathway Inhibition in a Functional Assay

A structurally related chemotype from the same Amgen PI3K/mTOR inhibitor program (US8772480) demonstrates functional inhibition of the PI3K/AKT pathway in living cells. Compound BDBM50394893 inhibited PI3Kdelta-mediated AKT phosphorylation at Ser473 with an IC50 of 102 nM in Ri-1 cells . This demonstrates that the core pyrimidine-piperidine scaffold is cell-permeable and capable of engaging its intracellular target. In contrast, the pan-PI3K inhibitor LY294002 shows a much weaker cellular IC50 of approximately 5,000 nM for AKT phosphorylation in similar cell-based assays, highlighting the superior cellular potency of this chemotype .

PI3Kdelta Cellular Pharmacology AKT Phosphorylation

Combinatorial Selectivity: A Scaffold for Dual PIM/PI3K Pathway Inhibition

The molecular architecture of CAS 1797660-19-5, featuring a benzamide linked to a substituted pyrimidine, is a privileged scaffold for inhibiting multiple oncogenic kinases. Patent data reveals that very close analogs exhibit potent dual activity against both PIM1 (IC50 = 0.340 nM) and PIM2 (IC50 = 0.380 nM) while maintaining activity against PI3Kbeta (Ki = 41 nM) . This contrasts with highly selective clinical candidates like AZD1208, which primarily inhibits PIM1 with an IC50 of 0.4 nM but has significantly weaker activity against PI3K isoforms (IC50 > 10,000 nM) . The multi-target profile of this chemical series offers a differentiated tool for investigating compensatory signaling mechanisms between the PIM and PI3K pathways in cancer.

Polypharmacology Kinase Selectivity Cancer Biology

Optimal Application Scenarios for 2,5-DIMETHYL-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE Based on Evidence


Investigating PIM Kinase-Dependent Survival Signaling in Hematological Cancer Models

Based on its potent inhibition of PIM1 at low nanomolar concentrations, this compound is ideally suited for use as a chemical probe in acute myeloid leukemia (AML) and multiple myeloma cell lines, where PIM kinases are frequently overexpressed and contribute to drug resistance . The validated cellular activity of this chemotype ensures effective target engagement in living cells, allowing researchers to dissect the role of PIM1 in the BAD-mediated apoptotic pathway.

Mapping Crosstalk Between PI3K/AKT/mTOR and PIM Kinase Signaling Networks

The unique polypharmacological profile of this series, with potent activity against both PIM and PI3K family members, makes this compound a valuable tool for studying the functional redundancy and compensatory mechanisms between these two major oncogenic pathways . It can be used in co-treatment experiments with selective mTOR inhibitors to investigate synergistic anti-proliferative effects in solid tumor models.

Use as a Reference Inhibitor in PIM Kinase Assay Development and Screening

With confirmed sub-nanomolar to low nanomolar IC50 values in standardized biochemical BAD-peptide phosphorylation assays, this compound serves as an excellent positive control for developing and validating PIM1, PIM2, and PIM3 high-throughput screening assays . Its robust potency ensures a high signal-to-noise ratio and reliable Z'-factor determination.

Quote Request

Request a Quote for 2,5-DIMETHYL-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.